Log P Reduction of 0.48–0.84 Units Relative to Unsubstituted and 5-Methyl Analogs
5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde exhibits a Log P (iLOGP) of 0.91, which is 0.26–0.48 log units lower than the unsubstituted imidazo[1,2-a]pyridine-3-carbaldehyde (Log P 1.19–1.15) and 0.55–0.84 log units lower than 5-methylimidazo[1,2-a]pyridine-3-carbaldehyde (Log P 1.46) [1]. This significant reduction in lipophilicity arises from the introduction of the polar 5-amino group.
| Evidence Dimension | Lipophilicity (Log P) |
|---|---|
| Target Compound Data | iLOGP: 0.91; XLOGP3: 1.21; Consensus Log P: 0.62 |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine-3-carbaldehyde: Log P 1.19–1.15; 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde: Log P 1.46 |
| Quantified Difference | 0.26–0.48 log units lower than unsubstituted analog; 0.55–0.84 log units lower than 5-methyl analog |
| Conditions | Computed via iLOGP, XLOGP3, and consensus methods; values from Bidepharm, ChemSrc, and Molbase. |
Why This Matters
Lower Log P correlates with improved aqueous solubility and reduced non-specific binding, which are critical for successful in vitro assays and lead optimization in drug discovery.
- [1] Molbase. (2025). 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 178488-37-4). Retrieved from https://qiye.molbase.cn/178488-37-4-molbase.html View Source
